molecular formula C23H20ClN3O5S2 B2589638 N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1798679-95-4

N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2589638
CAS RN: 1798679-95-4
M. Wt: 518
InChI Key: GNSHHRREEYJEEK-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H20ClN3O5S2 and its molecular weight is 518. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has led to the synthesis of various novel heterocyclic compounds, including derivatives of thienopyrimidines and oxazinones, using related chemical structures. These compounds have demonstrated significant antimicrobial activities, comparable to established drugs like streptomycin and fusidic acid, showcasing their potential in developing new antimicrobial agents (Hossan et al., 2012).

Anti-inflammatory and Analgesic Agents

A series of compounds derived from similar chemical structures have been synthesized and screened as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors. These compounds showed notable analgesic and anti-inflammatory activities, with some demonstrating high inhibitory activity on COX-2 selectivity and comparable efficacy to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Antitumor Activity

Several thieno[3,2-d]pyrimidine derivatives, similar in structure to the compound , have been synthesized and tested for antitumor activity. The majority of these newly synthesized compounds displayed potent anticancer activity on various human cancer cell lines, including breast adenocarcinoma and cervical carcinoma, suggesting their potential as anticancer agents (Hafez & El-Gazzar, 2017).

Radioligand Imaging with PET

In the field of medical imaging, derivatives of the pyrazolo[1,5-a]pyrimidineacetamides family, closely related to the compound , have been synthesized for use as selective ligands in positron emission tomography (PET). These compounds have shown promise in imaging the translocator protein (18 kDa), which is crucial for neurological and oncological applications (Dollé et al., 2008).

Anticonvulsant Agents

Thioacetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, structurally related to the compound , have been synthesized and evaluated for their potential as anticonvulsant agents. These compounds showed moderate anticonvulsant activity, with some extending the latency period and reducing the duration and severity of seizures in rat models (Severina et al., 2020).

properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O5S2/c1-30-14-6-4-13(5-7-14)27-22(29)21-16(8-9-33-21)26-23(27)34-12-20(28)25-17-10-15(24)18(31-2)11-19(17)32-3/h4-11H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSHHRREEYJEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

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